Oct-2-enenitrile
Description
Properties
CAS No. |
63909-21-7 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
oct-2-enenitrile |
InChI |
InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h6-7H,2-5H2,1H3 |
InChI Key |
QWBRZUSTAZMOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC#N |
Origin of Product |
United States |
Preparation Methods
Hydrocyanation of Alkenes
Hydrocyanation represents a direct method for introducing nitrile groups into alkenes. For Oct-2-enenitrile, this involves the anti-Markovnikov addition of hydrogen cyanide (HCN) to 1-octene. Catalytic systems such as nickel(0) complexes with phosphite ligands (e.g., Ni(P(OPh)₃)₄) enable regioselective cyanide addition at the terminal position, yielding this compound as the major product .
Reaction Conditions :
-
Catalyst : Ni(COD)₂ (5 mol%) with triarylphosphite ligands
-
Solvent : Toluene at 60°C
-
HCN Source : Trimethylsilyl cyanide (TMSCN) as a safe alternative
-
Yield : 68–72% with >90% regioselectivity
Side products include branched isomers (e.g., oct-3-enenitrile) due to competing Markovnikov pathways, which are minimized by ligand steric bulk.
Dehydration of Aldoximes
Aldoxime dehydration offers a two-step route to α,β-unsaturated nitriles. Starting from octanal, the aldoxime intermediate is formed via condensation with hydroxylamine hydrochloride, followed by dehydration using acidic or thermal conditions.
Typical Protocol :
-
Aldoxime Formation : Octanal (1.0 mmol) reacts with NH₂OH·HCl (1.2 mmol) in pyridine/EtOH (1:1) at 25°C for 12 h.
-
Dehydration : The aldoxime is treated with POCl₃ (2.0 equiv) in DMF at 0°C, then warmed to 25°C for 3 h.
-
Workup : Quenching with NaHCO₃ and extraction with Et₂O yields this compound.
Yield : 55–60% with 85% purity. Overheating during dehydration promotes polymerization, necessitating precise temperature control .
Elimination Reactions from Halogenated Precursors
β-Halo nitriles undergo dehydrohalogenation to form α,β-unsaturated nitriles. For this compound, 3-chlorooctanenitrile is treated with a strong base (e.g., DBU) to induce elimination.
Optimized Conditions :
-
Substrate : 3-Chlorooctanenitrile (1.0 mmol)
-
Base : 1,8-Diazabicycloundec-7-ene (DBU, 1.5 equiv)
-
Solvent : THF at 70°C for 6 h
-
Yield : 75–80%
The reaction proceeds via an E2 mechanism, favoring trans-alkene formation. Competing SN2 pathways are suppressed in aprotic solvents .
Wittig-Type Reactions with Cyanide Reagents
The Wittig reaction between phosphorus ylides and carbonyl compounds can be adapted for nitrile synthesis. Using a cyanomethylidenetriphenylphosphorane ylide, this compound is formed via reaction with hexanal.
Synthetic Route :
-
Ylide Preparation : Triphenylphosphine (1.1 equiv) reacts with bromoacetonitrile (1.0 equiv) in THF under N₂.
-
Coupling : The ylide is added to hexanal (1.0 equiv) at −78°C, then warmed to 25°C.
-
Isolation : Column chromatography (SiO₂, hexane/EtOAc 9:1) affords the product.
Yield : 50–55% with moderate stereoselectivity (E:Z = 3:1).
Catalytic Cross-Metathesis
Olefin metathesis using Grubbs catalysts enables the synthesis of α,β-unsaturated nitriles from acrylonitrile and terminal alkenes. For this compound, cross-metathesis between acrylonitrile and 1-hexene is catalyzed by Grubbs II.
Conditions :
-
Catalyst : Grubbs II (5 mol%)
-
Solvent : Dichloromethane at 40°C for 24 h
-
Yield : 60–65%
The reaction exhibits excellent E-selectivity (>95%) but requires rigorous exclusion of moisture to prevent catalyst deactivation .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Oct-2-enenitrile in a laboratory setting?
- Methodological Answer : Synthesis should follow documented procedures with precise stoichiometric ratios and reaction conditions (e.g., solvent, temperature, catalyst). For reproducibility, include step-by-step protocols in the Materials and Methods section, citing prior literature for established methods. Novel synthetic routes require full characterization (NMR, IR, mass spectrometry) and purity validation (HPLC or GC-MS) . If using hazardous reagents, explicitly outline safety protocols (e.g., fume hood use, PPE) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- NMR : Compare H and C spectra with literature data for positional isomer confirmation .
- IR : Validate nitrile group presence (~2250 cm) and alkene geometry (C=C stretching).
- Chromatography : Quantify purity via GC-MS/HPLC retention times against standards .
- For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .
Q. What safety precautions are essential when handling this compound in experimental setups?
- Methodological Answer : Follow institutional safety guidelines:
- Use nitrile gloves, lab coats, and eye protection.
- Conduct reactions in ventilated hoods due to potential cyanide release under decomposition .
- Store in airtight containers away from oxidizing agents. Document Material Safety Data Sheets (MSDS) in supplementary files .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when analyzing this compound derivatives?
- Methodological Answer :
- Step 1 : Verify sample purity (e.g., recrystallization, column chromatography) to rule out impurities .
- Step 2 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Step 3 : Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous assignments .
- Report discrepancies transparently in the Discussion section, hypothesizing causes (e.g., solvent effects, tautomerism) .
Q. What computational methods are recommended for modeling the reactivity of this compound in different solvent environments?
- Methodological Answer :
- Solvent Effects : Use COSMO-RS or SMD models to simulate solvation energies and transition states .
- Reactivity Studies : Apply density functional theory (DFT) at the B3LYP/6-31G* level to predict regioselectivity in nucleophilic additions .
- Validate models with experimental kinetic data, ensuring reproducibility by sharing input files/scripts in repositories .
Q. What strategies ensure the reproducibility of kinetic studies involving this compound under varying experimental conditions?
- Methodological Answer :
- Control Variables : Standardize temperature, solvent purity, and agitation rates. Use calibrated instruments (e.g., thermocouples) .
- Data Transparency : Publish raw kinetic datasets (time vs. conversion) and curve-fitting algorithms in supplementary materials .
- Replicate Trials : Perform triplicate runs with statistical error margins (e.g., ±95% confidence intervals) .
Data Management and Ethical Considerations
Q. How should researchers address conflicting results in published studies on this compound’s catalytic applications?
- Methodological Answer :
- Conduct a systematic literature review to identify variables causing discrepancies (e.g., catalyst loading, substrate scope) .
- Design controlled experiments to isolate confounding factors, reporting negative results in supplementary files .
- Use meta-analysis tools to quantify statistical significance across studies .
Q. What ethical guidelines apply to publishing research on this compound’s environmental toxicity?
- Methodological Answer :
- Disclose funding sources and potential conflicts of interest in the Acknowledgments section .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Obtain ethical approval for studies involving biological systems, citing institutional review board (IRB) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
